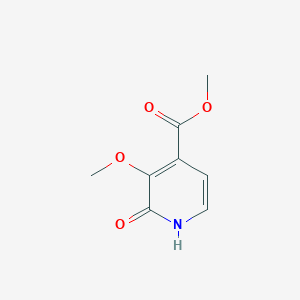

2-羟基-3-甲氧基吡啶-4-羧酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 2-hydroxy-3-methoxypyridine-4-carboxylate is a useful research compound. Its molecular formula is C8H9NO4 and its molecular weight is 183.163. The purity is usually 95%.

BenchChem offers high-quality Methyl 2-hydroxy-3-methoxypyridine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-hydroxy-3-methoxypyridine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

核磁共振分析和结构鉴定

- 2-羟基-3-甲氧基吡啶-4-羧酸甲酯及其衍生物用于通过核磁共振(Nuclear Magnetic Resonance)进行结构分析。13C NMR 光谱中的氯同位素效应有助于解决氯化合物的结构问题。这种应用对于理解各个科学领域中复杂的分子结构至关重要 (Irvine, Cooper, & Thornburgh, 2008).

合成路线开发

- 该化合物在开发其他化合物的合成路线中发挥了重要作用。一个例子是它在特定吡啶衍生物的实际制备中的作用,突出了工艺改进并展示了它在有机合成中的用途 (Horikawa, Hirokawa, & Kato, 2001).

在传递催化中的应用

- 它还用于传递催化级联反应。这种应用在合成复杂的有机分子中具有重要意义,展示了 2-羟基-3-甲氧基吡啶-4-羧酸甲酯在催化中的多功能性 (Galenko, Tomashenko, Khlebnikov, & Novikov, 2015).

晶体学和分子对接研究

- 该化合物用于晶体学和分子对接研究。这些应用在药物设计和了解分子水平的相互作用中至关重要,例如其作为乙型肝炎病毒复制抑制剂的潜力 (Kovalenko et al., 2020).

互变异构研究

- 它在互变异构的研究中发挥作用,这对于理解各种化学系统中的化学反应性和稳定性至关重要 (Hertog & Buurman, 2010).

皂化和分子内催化

- 该化合物在皂化反应的背景下进行研究,特别是在研究分子内邻近羟基催化的作用。这项研究对于理解有机化学中的反应机理至关重要 (Yamanaka, Ichihara, Tanabe, & Matsumoto, 1965).

烷基化反应

- 它在烷基化反应中作为模型,而烷基化反应是有机合成中的基础。了解这些反应有助于开发新的合成方法 (Finkentey, Langhals, & Langhals, 1983).

有机合成中的机理修订

- 它的衍生物用于修订有机合成中的机理。此类研究对于准确理解和改进合成过程至关重要 (Victory, Sempere, Borrell, & Crespo, 1989).

天然产物合成和表征

- 该化合物用于天然产物的合成和表征,增加了天然化合物合成技术的数量 (Healy et al., 2004).

抗菌活性研究

- 合成 2-羟基-3-甲氧基吡啶-4-羧酸甲酯衍生物以确定其体外抗菌活性。这些研究有助于寻找新的抗菌剂 (Nagashree, Mallu, Mallesha, & Bindya, 2013).

作用机制

Target of Action

The primary target of Methyl 2-hydroxy-3-methoxypyridine-4-carboxylate is the enzyme 3-hydroxy-2-methylpyridinecarboxylate dioxygenase . This enzyme belongs to the family of oxidoreductases, specifically those acting on paired donors, with O2 as oxidant and incorporation or reduction of oxygen .

Mode of Action

Methyl 2-hydroxy-3-methoxypyridine-4-carboxylate interacts with its target enzyme in a way that it catalyzes the chemical reaction . The substrates of this enzyme are 3-hydroxy-2-methylpyridine-5-carboxylate, NADH, NADPH, H+, and O2, whereas its products are 2-(acetamidomethylene)succinate, NAD+, and NADP+ .

Biochemical Pathways

The enzyme 3-hydroxy-2-methylpyridinecarboxylate dioxygenase, which Methyl 2-hydroxy-3-methoxypyridine-4-carboxylate targets, participates in vitamin B6 metabolism . The enzyme employs one cofactor, FAD .

Result of Action

The result of the action of Methyl 2-hydroxy-3-methoxypyridine-4-carboxylate on its target enzyme leads to the production of 2-(acetamidomethylene)succinate, NAD+, and NADP+ . These products are crucial for various biochemical reactions in the body.

属性

IUPAC Name |

methyl 3-methoxy-2-oxo-1H-pyridine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-12-6-5(8(11)13-2)3-4-9-7(6)10/h3-4H,1-2H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFWUQYGQXMDYIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CNC1=O)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2409899.png)

![6-(3,4-dimethylphenyl)-2-(3-fluorobenzyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2409900.png)

![7-Fluoro-3-[[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2409903.png)

![ethyl 4-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2409906.png)

![2-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]isonicotinonitrile](/img/structure/B2409908.png)

![6-(4-(3-chlorophenyl)piperazine-1-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2409912.png)

![1-[(4-fluorophenyl)methyl]-N-(3-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2409917.png)